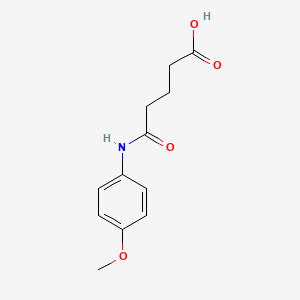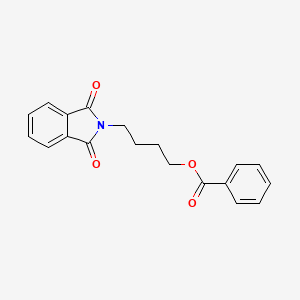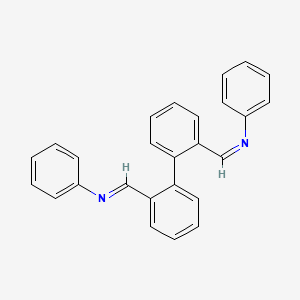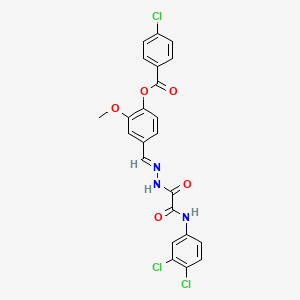
Chlorooctylmercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorooctylmercury is an organomercury compound with the chemical formula C8H17ClHg. It is a member of the broader class of organomercury compounds, which are characterized by the presence of a mercury atom bonded to a carbon atom. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chlorooctylmercury can be synthesized through the direct reaction of mercury with an alkyl halide. The general reaction involves the combination of mercury with an alkyl iodide to form the corresponding organomercury compound. For example:
Hg+C8H17I→C8H17HgI
This reaction can be followed by the substitution of the iodide group with a chloride group to yield this compound:
C8H17HgI+NaCl→C8H17HgCl+NaI
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of appropriate solvents and catalysts can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Chlorooctylmercury undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form mercury(II) compounds.
Reduction: It can be reduced to form elemental mercury.
Substitution: The chloride group in this compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium iodide (NaI) or other halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) chloride, while reduction can produce elemental mercury.
Aplicaciones Científicas De Investigación
Chlorooctylmercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: this compound is employed in studies involving the interaction of mercury compounds with biological systems.
Medicine: Research on this compound includes its potential use in developing mercury-based pharmaceuticals.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism by which chlorooctylmercury exerts its effects involves the interaction of the mercury atom with biological molecules. Mercury can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. The molecular targets include enzymes and proteins that contain cysteine residues.
Comparación Con Compuestos Similares
Similar Compounds
Chloromethylmercury: Similar in structure but with a shorter carbon chain.
Chlorooctadecylmercury: Similar but with a longer carbon chain.
Mercury(II) chloride: Contains mercury bonded to two chloride atoms.
Uniqueness
Chlorooctylmercury is unique due to its specific carbon chain length, which influences its chemical properties and reactivity. This makes it suitable for particular applications where other organomercury compounds may not be as effective.
Propiedades
Número CAS |
26674-66-8 |
|---|---|
Fórmula molecular |
C8H17ClHg |
Peso molecular |
349.26 g/mol |
Nombre IUPAC |
chloro(octyl)mercury |
InChI |
InChI=1S/C8H17.ClH.Hg/c1-3-5-7-8-6-4-2;;/h1,3-8H2,2H3;1H;/q;;+1/p-1 |
Clave InChI |
YUMXSIQMOHOYIH-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCC[Hg]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![N,N-dimethyl-4-[(E)-(4-nitro-1-naphthyl)diazenyl]aniline](/img/structure/B11959877.png)



![4-{Bis[(6-methylcyclohex-3-en-1-yl)methoxy]methyl}-5-methylcyclohex-1-ene](/img/structure/B11959917.png)
